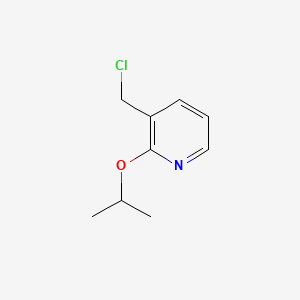
(±)-2-Chloropropionyl--d4 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-Chloropropionyl–d4 Chloride is a deuterated chemical compound used in various scientific research applications. It is a derivative of 2-chloropropionyl chloride, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is particularly useful in studies involving isotopic labeling, which helps in tracing chemical pathways and understanding reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Chloropropionyl–d4 Chloride typically involves the chlorination of deuterated propionyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (±)-2-Chloropropionyl–d4 Chloride involves large-scale chlorination processes. These processes are designed to handle significant quantities of deuterated propionyl chloride and chlorine gas. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-2-Chloropropionyl–d4 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of (±)-2-Chloropropionyl–d4 Chloride depend on the specific nucleophile used. For example, reaction with an amine would yield a deuterated amide, while reaction with an alcohol would produce a deuterated ester.
Scientific Research Applications
(±)-2-Chloropropionyl–d4 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Isotopic Labeling: Used in studies to trace chemical pathways and understand reaction mechanisms.
Pharmaceutical Research: Helps in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Biological Studies: Used in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Industrial Applications: Employed in the synthesis of specialized chemicals and materials that require isotopic labeling.
Mechanism of Action
The mechanism by which (±)-2-Chloropropionyl–d4 Chloride exerts its effects is primarily through its ability to participate in substitution reactions. The deuterium atoms provide a unique labeling feature that allows researchers to track the compound through various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl Chloride: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling feature.
Deuterated Acyl Chlorides: Other deuterated acyl chlorides, such as deuterated benzoyl chloride, which are used for similar isotopic labeling purposes.
Uniqueness
(±)-2-Chloropropionyl–d4 Chloride is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This feature allows for more precise tracking and analysis of chemical and biological processes compared to non-deuterated compounds.
Properties
CAS No. |
1219794-98-5 |
|---|---|
Molecular Formula |
C3H4Cl2O |
Molecular Weight |
130.988 |
IUPAC Name |
2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D |
InChI Key |
JEQDSBVHLKBEIZ-MZCSYVLQSA-N |
SMILES |
CC(C(=O)Cl)Cl |
Synonyms |
(±)-2-Chloropropionyl--d4 Chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)




![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)


![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

